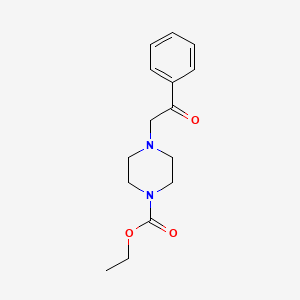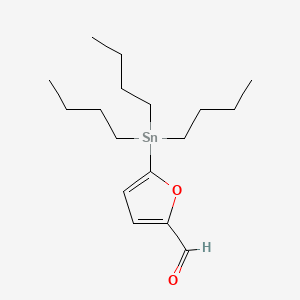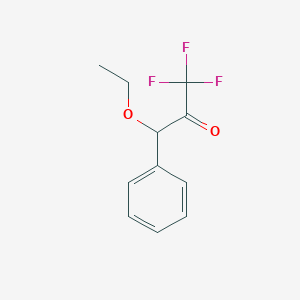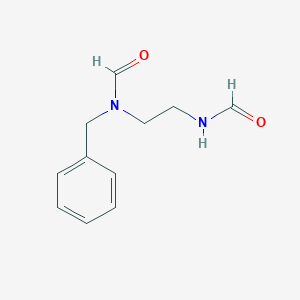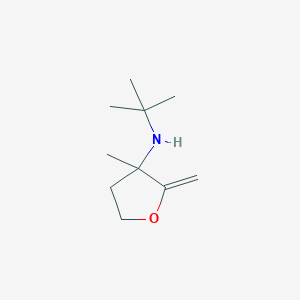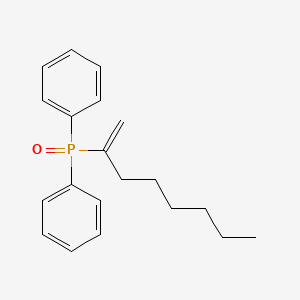
Phosphine oxide, (1-methyleneheptyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, (1-methyleneheptyl)diphenyl- is an organophosphorus compound with the molecular formula C20H27OP. It is characterized by the presence of a phosphine oxide group attached to a (1-methyleneheptyl) and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be synthesized through the oxidation of the corresponding phosphine. The typical synthetic route involves the reaction of (1-methyleneheptyl)diphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of phosphine oxides often involves the use of more robust and scalable oxidizing agents. For example, the oxidation can be performed using air or oxygen in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, (1-methyleneheptyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphonic acids.
Reduction: Reduction of the phosphine oxide group can regenerate the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Silanes such as 1,3-diphenyl-disiloxane, often in the presence of a catalytic Brønsted acid.
Substitution: Various electrophiles can be used to substitute the phenyl groups under appropriate conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: (1-methyleneheptyl)diphenylphosphine.
Substitution: Substituted phosphine oxides with different aryl or alkyl groups.
Aplicaciones Científicas De Investigación
Phosphine oxide, (1-methyleneheptyl)diphenyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphine oxide, (1-methyleneheptyl)diphenyl- involves its interaction with various molecular targets. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and other electrophiles. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the (1-methyleneheptyl) group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups, leading to different reactivity and solubility properties.
(1-Methoxyethyl)diphenylphosphine oxide: Contains a methoxyethyl group instead of the (1-methyleneheptyl) group, affecting its chemical behavior.
The uniqueness of phosphine oxide, (1-methyleneheptyl)diphenyl- lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
178943-25-4 |
|---|---|
Fórmula molecular |
C20H25OP |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
[oct-1-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H25OP/c1-3-4-5-8-13-18(2)22(21,19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-17H,2-5,8,13H2,1H3 |
Clave InChI |
SSWFLFUIMVBFEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
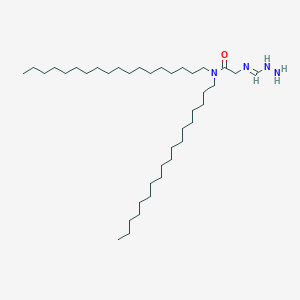
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
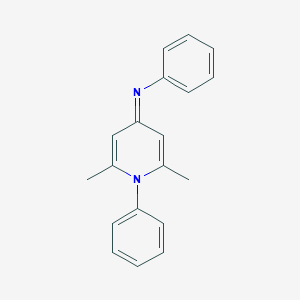
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
